

Application Notes and Protocols for the Fukuyama-Mitsunobu Reaction with Nosylamides

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Compound of Interest

Compound Name: *Nosylate*

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Introduction

The Fukuyama-Mitsunobu reaction is a powerful and versatile method for the synthesis of secondary amines, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. This reaction utilizes a 2-nitrobenzenesulfonamide (nosylamide) as a nucleophile in a Mitsunobu reaction with an alcohol. The nosyl group serves a dual role: it acidifies the N-H proton, facilitating the Mitsunobu reaction under mild conditions, and it acts as a protecting group that can be readily cleaved under gentle conditions to afford the desired secondary amine.^{[1][2]} This combination of activation and facile deprotection makes the Fukuyama-Mitsunobu reaction a highly attractive strategy in modern organic synthesis, particularly in the context of complex molecule construction.^[2]

These application notes provide a comprehensive overview, detailed experimental protocols, and a summary of the reaction's scope for the Fukuyama-Mitsunobu reaction with nosylamides.

Key Advantages of the Fukuyama-Mitsunobu Reaction with Nosylamides

- Mild Reaction Conditions: The reaction proceeds under neutral conditions at or below room temperature, tolerating a wide range of functional groups.

- **Broad Substrate Scope:** It is applicable to a variety of primary and secondary alcohols, as well as various nosyl-protected primary amines.
- **High Yields:** The reaction generally provides good to excellent yields of the desired N-alkylated nosylamides.^[2]
- **Facile Deprotection:** The nosyl group can be selectively removed under mild conditions using a thiol and a base, a significant advantage over other sulfonyl protecting groups like tosyl, which require harsh cleavage conditions.^[1]

Data Presentation

The following table summarizes the yields of the Fukuyama-Mitsunobu reaction with various nosylamides and alcohols, demonstrating the broad applicability of this method.

Nosylamide (R ¹ -NHNs)	Alcohol (R ² -OH)	Mitsunobu Reagents	Solvent	Yield (%) of R ¹ -N(Ns)-R ²	Reference
NsNH ₂	(S)-Ethyl lactate	DEAD, PPh ₃	THF	92	[3]
NsNH ₂	Protected alcohol 6	DEAD, PPh ₃	THF	69 (intramolecul ar)	[3]
NsNH ₂	Diastereomer 41	DEAD, PPh ₃	THF	92	[3]
NsNH ₂	Tricyclic alcohol precursor	PPh ₃ , DIAD	THF	74	[3]
o-Ns-allyl protected amino acid	Resin-bound alcohol	DEAD, PPh ₃	Various	Good	[4]
Dibzenzesul fonimide	1-Decanol	Catalytic Azo, PPh ₃	Toluene	83	
Dibzenzesul fonimide	5-Hexyn-1-ol	Catalytic Azo, PPh ₃	Toluene	47	
Dibzenzesul fonimide	N-Boc-amino alcohol	Catalytic Azo, PPh ₃	Toluene	88	
2- Nitrobenzene sulfonamide	Various primary alcohols	DEAD, PPh ₃	THF	Generally Good	[2]
2- Nitrobenzene sulfonamide	Various secondary alcohols	DEAD, PPh ₃	THF	Generally Good	[2][4]

Note: DEAD = Diethyl azodicarboxylate, DIAD = Diisopropyl azodicarboxylate, PPh₃ = Triphenylphosphine, THF = Tetrahydrofuran, Ns = 2-nitrobenzenesulfonyl.

Experimental Protocols

Protocol 1: General Procedure for the Fukuyama-Mitsunobu Alkylation of a Nosylamide

This protocol describes a general method for the N-alkylation of a 2-nitrobenzenesulfonamide with a primary or secondary alcohol.

Materials:

- Nosylamide (1.0 eq)
- Alcohol (1.1 - 1.5 eq)
- Triphenylphosphine (PPh_3) (1.5 eq)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
- Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., Toluene)
- Argon or Nitrogen atmosphere
- Standard glassware for anhydrous reactions
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the nosylamide (1.0 eq), the alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq).
- Dissolve the solids in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- To the stirred solution, add DEAD or DIAD (1.5 eq) dropwise over a period of 10-15 minutes. The addition is often accompanied by a color change.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
- The crude residue can be directly purified by silica gel column chromatography. The triphenylphosphine oxide and the reduced azo-dicarboxylate byproducts can be removed. Elute with a gradient of ethyl acetate in hexanes to isolate the desired N-alkylated nosylamide.

Protocol 2: Deprotection of the Nosyl Group

This protocol outlines the removal of the 2-nitrobenzenesulfonyl (Ns) group to yield the final secondary amine.[\[1\]](#)

Materials:

- N-alkylated nosylamide (1.0 eq)
- Thiophenol (2.5 - 10 eq)
- Potassium carbonate (K_2CO_3) or another suitable base (e.g., Cesium carbonate) (2.5 - 5 eq)
- Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM) or Ethyl acetate (EtOAc)
- 1 M Sodium hydroxide (NaOH) solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

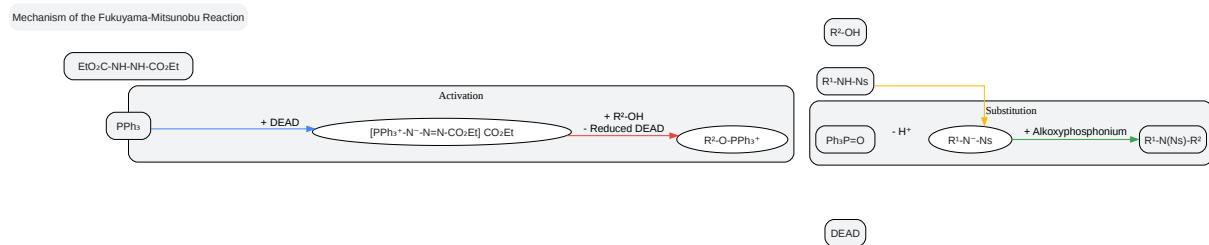
Procedure:

- In a round-bottom flask, dissolve the N-alkylated nosylamide (1.0 eq) in acetonitrile or DMF.

- To the solution, add thiophenol (2.5 - 10 eq) followed by potassium carbonate (2.5 - 5 eq).
- Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x).
- Combine the organic extracts and wash sequentially with 1 M NaOH solution (2 x) to remove excess thiophenol, and then with brine (1 x).
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- The crude secondary amine can be further purified by silica gel column chromatography or distillation if necessary.

Visualizations

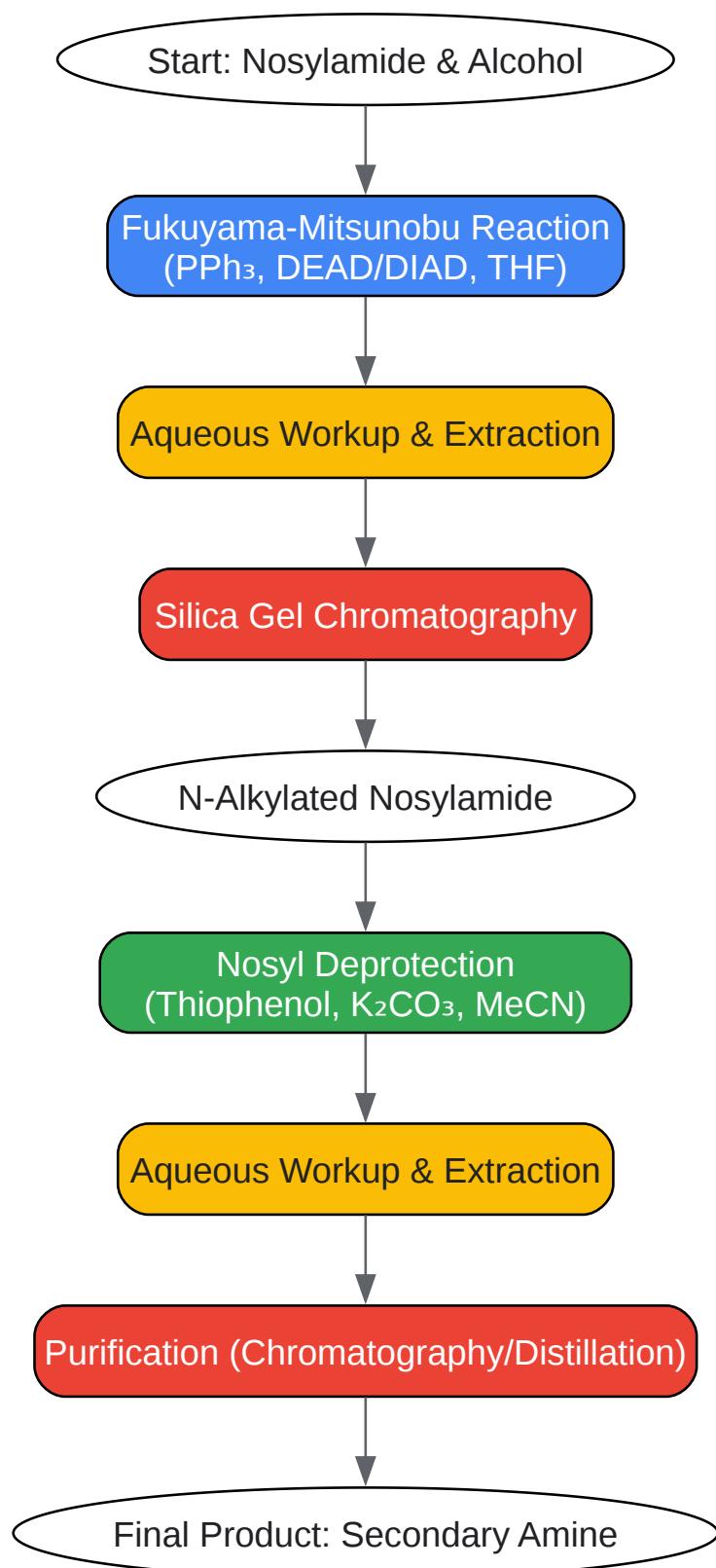
Reaction Mechanism



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Caption: Mechanism of the Fukuyama-Mitsunobu Reaction.

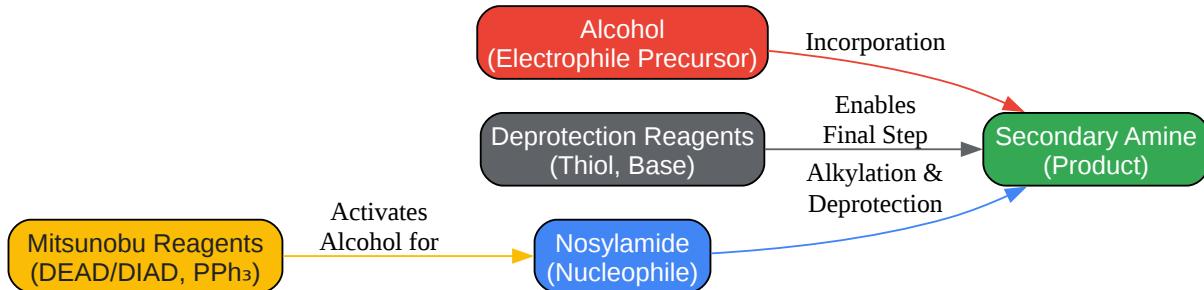
Experimental Workflow



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Caption: General workflow for secondary amine synthesis.

Logical Relationships of Key Components



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Caption: Key components and their roles in the synthesis.

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